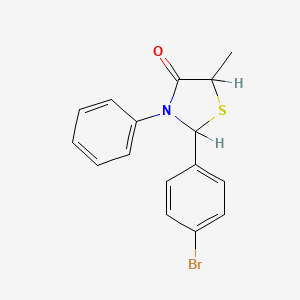
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one is an organic compound belonging to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-bromobenzaldehyde, acetophenone, and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Reaction Conditions:
Reagents: 4-bromobenzaldehyde, acetophenone, thiourea
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (approximately 80-90°C)
Time: 6-8 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature to 40°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent: tetrahydrofuran or ethanol; temperature: 0°C to room temperature.
Substitution: Amines, thiols; solvent: ethanol or methanol; catalyst: potassium carbonate or sodium hydroxide; temperature: reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Amino or thiol-substituted thiazolidinones
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties. It is being investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of various industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and proteins involved in cellular processes. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anticancer properties are linked to the inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- 2-(4-Chlorophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-Methylphenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical and biological properties compared to its analogs. The bromine atom enhances the compound’s reactivity and potential for substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom may contribute to the compound’s biological activity, providing distinct advantages in antimicrobial and anticancer applications.
Propriétés
Numéro CAS |
128914-29-4 |
|---|---|
Formule moléculaire |
C16H14BrNOS |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrNOS/c1-11-15(19)18(14-5-3-2-4-6-14)16(20-11)12-7-9-13(17)10-8-12/h2-11,16H,1H3 |
Clé InChI |
XPPFSOPMMOZDQI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















